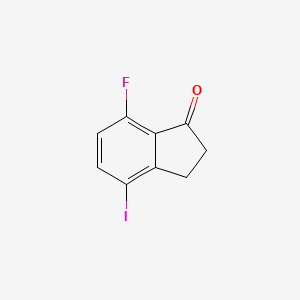

7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one

Description

7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative featuring a fluorine atom at position 7 and an iodine atom at position 4 of the bicyclic indenone scaffold. The compound’s molecular formula is C₉H₆FIO, with a molecular weight of 276.05 g/mol (estimated based on analogous compounds). Indanones are structurally characterized by a fused benzene ring and a ketone group, making them versatile intermediates in medicinal chemistry and materials science. The iodine substituent introduces significant steric bulk and polarizability, which may enhance binding affinity in biological targets compared to smaller halogens like chlorine or fluorine .

Properties

Molecular Formula |

C9H6FIO |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

7-fluoro-4-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |

InChI Key |

FMLMAFWZXSGQNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The introduction of fluorine and iodine atoms can be carried out using appropriate halogenating agents under controlled conditions. For example, the reaction of 2,3-dihydro-1H-inden-1-one with N-fluorobenzenesulfonimide (NFSI) and iodine in the presence of a catalyst can yield 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one.

Industrial Production Methods

Industrial production of 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-fluoro-4-iodo-2,3-dihydro-1H-inden-1-one with structurally related indanones, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Indanone Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Halogen Position and Size: The iodine atom at position 4 in the target compound confers greater steric bulk and polarizability compared to nitro (NO₂) or hydroxyl (OH) groups. In contrast, the 5-chloro derivative () is smaller and less polarizable, making it more suitable as a pesticide intermediate. Electron-Withdrawing Groups: The nitro group in 7-fluoro-4-nitro-indanone () increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. Conversely, the hydroxyl group in 7-fluoro-4-hydroxy-indanone () enhances hydrogen-bonding capacity, improving aqueous solubility.

Biological Activity Anticancer Potential: The diphenylmethylene-substituted indanone () demonstrates antiproliferative activity in breast, prostate, and lung cancer cells, attributed to its extended π-conjugation and planar structure. The target compound’s iodine substituent may similarly enhance DNA intercalation or kinase inhibition, though direct evidence is lacking. FCY-302 Analogs: FCY-302 (), a methyl-isopropyl-substituted indanone, inhibits leukemia and myeloma cell proliferation by modulating oxidant status. The iodine in the target compound could amplify redox-modulating effects due to its higher atomic radius and electronegativity.

Biological Activity

Overview

7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

The compound belongs to the indanone family, which is characterized by a fused benzene and cyclopentanone structure. The presence of fluorine and iodine substituents enhances its reactivity and biological activity.

1. Anticancer Activity

Recent studies indicate that derivatives of indanone, including 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process for cancer cell division. An example includes the compound (R)-9k, which demonstrated potent anti-proliferative activity against colorectal cancer cells with an IC50 value of 6.1 μM, indicating that 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one may possess similar properties .

| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| (R)-9k | Colorectal Cancer | 6.1 | Inhibition of tubulin polymerization |

| 7-Fluoro-Iodo | Breast Cancer (similar structure) | TBD | TBD |

2. GPR40 Modulation

The compound is also noted for its potential as a G-protein-coupled receptor (GPR40) modulator. GPR40 agonists are being investigated for their role in metabolic diseases such as type 2 diabetes. Compounds that activate GPR40 can enhance insulin secretion and improve glucose metabolism, suggesting that 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one could be beneficial in treating insulin resistance and obesity .

Case Studies

Several case studies have highlighted the efficacy of similar indanone derivatives in clinical settings:

Case Study 1: Diabetes Management

A study involving a GPR40 agonist demonstrated improved glycemic control in patients with type 2 diabetes. The agonist enhanced insulin secretion in response to glucose levels, showcasing the therapeutic potential of compounds like 7-Fluoro-4-iodo-2,3-dihydro-1H-inden-1-one in metabolic disorders .

Case Study 2: Anticancer Efficacy

In vitro studies on indanone derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism involved apoptosis induction through the disruption of microtubule dynamics .

Research Findings

Research has consistently shown that modifications to the indanone structure can lead to enhanced biological activity:

Structure-Activity Relationship (SAR)

The substitution pattern on the indanone core is crucial for its biological efficacy:

- Fluorine and Iodine Substituents : These halogens are known to influence lipophilicity and receptor binding affinity.

- Positioning of Functional Groups : Variations in the position of substituents can significantly alter the compound's interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.